4-Chloro-3-methoxyphenylboronic acid
Overview
Description
4-Chloro-3-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has a molecular weight of 186.401 Da .
Synthesis Analysis
Boronic acids, including this compound, can be synthesized using various methods . One common method involves the reaction of an aromatic diamine with HCl in 2-ethoxyethanol at 100°C for 2 hours . The boronic acid group can be introduced to bioactive molecules, modifying their selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a methoxy group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation . It can also participate in oxidative Heck reaction and intramolecular C-H amidation .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 341.7±52.0 °C at 760 mmHg, and a flash point of 160.4±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Fluorescence Quenching Mechanisms
4-Chloro-3-methoxyphenylboronic acid is involved in studies on fluorescence quenching mechanisms. For example, the fluorescence quenching of related boronic acid derivatives has been analyzed using Stern-Volmer kinetics, which revealed insights into static quenching mechanisms in diffusion-limited reactions (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
Research has explored the use of phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and boronic acid groups (Pedireddi & Seethalekshmi, 2004).
Nanomaterial Characterization
This compound derivatives have been used in the development of hybrid nanomaterials, such as those involving multiwalled carbon nanotubes. These materials play a role in catalytic activities and provide insights into the immobilization of organic materials on nanotubes (Monteiro et al., 2015).
Corrosion Inhibition
Studies have shown the effectiveness of this compound derivatives in inhibiting corrosion in metals like mild steel, particularly in acidic environments. These compounds demonstrate high inhibition efficiency and provide insights into the mechanism of corrosion inhibition (Bentiss et al., 2009).
Pharmaceutical Research
Although direct applications in pharmaceutical research were not found for this compound itself, related compounds have been studied for antimicrobial and anticancer activities. For instance, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a chlorogenic acid derivative, has shown promising results in both antimicrobial and anticancer evaluations (Aravind et al., 2014).
Crystal Structure Analysis
The crystal structures of related boronic acids, including 4-halophenylboronic acids, have been studied to understand the role of different interactions in crystal packing. This research provides insights into the molecular structure and properties of these compounds (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have suitable bioavailability for its role in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
Safety and Hazards
Handling of 4-Chloro-3-methoxyphenylboronic acid should be done with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is expected that studies involving these compounds, including 4-Chloro-3-methoxyphenylboronic acid, will continue to grow in the future .
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNRXURZJLARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629646 | |
Record name | (4-Chloro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-47-3 | |
Record name | B-(4-Chloro-3-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89694-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-3-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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